3-(Naphthalen-2-yl)butan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H17N |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
3-naphthalen-2-ylbutan-1-amine |
InChI |
InChI=1S/C14H17N/c1-11(8-9-15)13-7-6-12-4-2-3-5-14(12)10-13/h2-7,10-11H,8-9,15H2,1H3 |
InChI Key |
XDBBUFQKBOQMOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Naphthalen 2 Yl Butan 1 Amine and Analogues
Direct Synthetic Routes to 3-(Naphthalen-2-yl)butan-1-amine
Direct synthetic routes focus on the introduction of the amine group onto a pre-existing carbon skeleton containing the 3-(naphthalen-2-yl)butyl moiety. These methods are often efficient for late-stage functionalization.
Catalytic Hydrogenation Approaches
Catalytic hydrogenation is a powerful method for the reduction of various functional groups to form amines. In the context of synthesizing this compound, this could involve the reduction of a nitrile or an oxime precursor. For instance, the corresponding nitrile, 3-(naphthalen-2-yl)butanenitrile, could be catalytically hydrogenated to yield the target primary amine.
A variety of catalysts are effective for the hydrogenation of nitriles, with transition metals like nickel, palladium, and platinum being commonly employed. nih.govmdpi.comnih.gov The choice of catalyst and reaction conditions can influence the selectivity and yield of the reaction. For example, Raney nickel is a widely used catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.
| Catalyst | Substrate Scope | Typical Conditions | Ref. |
| Raney Nickel | Aliphatic and aromatic nitriles | H2 (50-100 atm), 100-150 °C, NH3/solvent | nih.gov |
| Palladium on Carbon (Pd/C) | Aromatic nitriles, sensitive functional groups | H2 (1-50 atm), RT-100 °C, solvent | nih.gov |
| Platinum(IV) oxide (PtO2) | Wide range of nitriles | H2 (1-4 atm), RT, acidic or neutral solvent | mdpi.com |
It is important to note that the naphthalene (B1677914) ring itself can be susceptible to hydrogenation under certain conditions, leading to the formation of tetralin or decalin derivatives. nih.govmdpi.com Therefore, careful selection of the catalyst and optimization of reaction parameters are crucial to achieve selective reduction of the nitrile group without affecting the aromatic core.
Reductive Amination Pathways
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comlibretexts.org This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, followed by its reduction to the corresponding amine. masterorganicchemistry.com To synthesize this compound, a suitable carbonyl precursor would be 3-(naphthalen-2-yl)butanal.
The reaction of 3-(naphthalen-2-yl)butanal with ammonia (B1221849) would form an intermediate imine, which is then reduced in situ to the target primary amine. wikipedia.org A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the protonated imine over the starting aldehyde. masterorganicchemistry.com
More recently, biocatalysis using imine reductases (IREDs) has emerged as a powerful tool for asymmetric reductive amination, offering high enantioselectivity. nih.govnih.gov
| Reducing Agent | Carbonyl Substrate | Amine Source | Typical Conditions | Ref. |
| NaBH3CN | Aldehydes, Ketones | NH3, NH4OAc | pH 6-7, Methanol, RT | masterorganicchemistry.com |
| NaBH(OAc)3 | Aldehydes, Ketones | NH3, NH4OAc | Dichloroethane, RT | masterorganicchemistry.com |
| H2/Catalyst (e.g., Pd/C) | Aldehydes, Ketones | NH3 | H2 pressure, solvent | wikipedia.org |
| Imine Reductases (IREDs) | Ketones | Primary amines | Buffer, cofactor regeneration system | nih.govnih.gov |
Nucleophilic Substitution Strategies
Nucleophilic substitution reactions provide a direct route to amines by displacing a suitable leaving group with an amine nucleophile. For the synthesis of this compound, a precursor such as 1-bromo-3-(naphthalen-2-yl)butane could be reacted with an ammonia equivalent.
Direct reaction with ammonia can lead to multiple alkylations, resulting in a mixture of primary, secondary, and tertiary amines. To circumvent this issue, the Gabriel synthesis is a classic method that utilizes phthalimide (B116566) as an ammonia surrogate. biointerfaceresearch.comelsevierpure.com In this approach, the alkyl halide is first reacted with potassium phthalimide to form an N-alkylphthalimide. Subsequent cleavage of the phthalimide group, typically by hydrazinolysis with hydrazine hydrate, liberates the desired primary amine.
| Reagent | Substrate | Leaving Group | Conditions | Ref. |
| Ammonia | Alkyl Halide | Br, I, OTs | High concentration of NH3, solvent | elsevierpure.com |
| Sodium Azide (B81097) (followed by reduction) | Alkyl Halide | Br, I, OTs | 1. NaN3, DMF; 2. H2/Pd/C or LiAlH4 | biointerfaceresearch.com |
| Potassium Phthalimide (Gabriel Synthesis) | Alkyl Halide | Br, I | 1. K-phthalimide, DMF; 2. N2H4, EtOH | biointerfaceresearch.com |
Synthesis of Precursors and Intermediates
The synthesis of this compound relies on the availability of suitably functionalized precursors. The construction of these intermediates involves methodologies for functionalizing the naphthalene ring and for elaborating the butan-1-amine side chain.
Naphthalene Ring Functionalization
The introduction of substituents onto the naphthalene ring is a fundamental step in the synthesis of its derivatives. researchgate.netnih.govresearchgate.net Naphthalene undergoes electrophilic aromatic substitution, similar to benzene, but is generally more reactive. libretexts.org The position of substitution is influenced by the nature of the electrophile and the reaction conditions. libretexts.orgyoutube.com
For the synthesis of 2-substituted naphthalenes, which are precursors to the target molecule, several methods can be employed. Friedel-Crafts acylation of naphthalene, for instance, can provide a route to 2-acetylnaphthalene (B72118). vpscience.org The regioselectivity of this reaction can be controlled by the choice of solvent and reaction conditions. libretexts.org
Modern C-H functionalization techniques offer direct and efficient ways to introduce functional groups onto the naphthalene core, often with high regioselectivity. nih.govresearchgate.net These methods, typically catalyzed by transition metals, allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions.
| Reaction Type | Reagents | Position of Substitution | Ref. |
| Friedel-Crafts Acylation | Acyl chloride/AlCl3 | Mixture of 1- and 2-isomers (solvent dependent) | libretexts.orgvpscience.org |
| Sulfonation | H2SO4 | 1-position (kinetic), 2-position (thermodynamic) | libretexts.org |
| Halogenation | Br2/CCl4 | 1-bromonaphthalene | vpscience.org |
| Nitration | HNO3/H2SO4 | Predominantly 1-nitronaphthalene | youtube.com |
Side Chain Elongation and Functional Group Introduction
Once the naphthalene ring is appropriately functionalized, the next stage involves the construction of the four-carbon side chain with the required amine functionality. Various synthetic strategies can be employed for this purpose.
Starting from 2-acetylnaphthalene, a Wittig reaction or a Horner-Wadsworth-Emmons reaction with an appropriate phosphorus ylide can be used to introduce a two-carbon extension, forming an alkene. Subsequent reduction of the double bond and further functional group manipulations can lead to the desired butan-1-amine side chain.
Alternatively, a Grignard reaction of 2-naphthalenemagnesium bromide with an appropriate epoxide, such as propylene oxide, could be used to install a portion of the side chain. Further synthetic steps would then be required to complete the four-carbon chain and introduce the amine group.
The influence of the side-chain structure on the properties of naphthalene-based compounds has been a subject of study, particularly in the context of materials science. rsc.orgresearchgate.netmdpi.comrsc.org
| Starting Material | Reaction Sequence | Key Intermediates |
| 2-Acetylnaphthalene | 1. Wittig/HWE reaction; 2. Hydrogenation; 3. Functional group conversion | α,β-Unsaturated ketone, Saturated ketone |
| 2-Bromonaphthalene | 1. Grignard formation; 2. Reaction with epoxide; 3. Oxidation/amination | Secondary alcohol, Ketone |
| Naphthalene | 1. Friedel-Crafts acylation with butyryl chloride; 2. Reduction of ketone | 1-(Naphthalen-2-yl)butan-1-one |
Derivatization from Related Naphthalene-Butane Systems
The synthesis of this compound can be achieved through the modification of existing naphthalene-butane scaffolds. This approach allows for the introduction of the desired amine functionality and the regioselective functionalization of the naphthalene ring.
Modification of Butane Chain Functionalities
One common strategy involves the derivatization of a pre-existing butane chain attached to the naphthalene-2-yl moiety. This can be accomplished through various chemical transformations of functional groups on the butane chain. A key intermediate for such transformations is 3-(naphthalen-2-yl)butanoic acid or its derivatives.
For instance, 3-(naphthalen-2-yl)butanoic acid can be converted to the corresponding amide, which can then be reduced to the target primary amine. The Curtius, Hofmann, or Schmidt rearrangements of the butanoic acid derivative can also be employed to yield the amine with the loss of one carbon atom, although this would lead to a propanamine derivative. A more direct route involves the reduction of a nitrile or an oxime precursor on the butane chain.
Reductive amination of a ketone precursor, 4-(naphthalen-2-yl)butan-2-one, represents another viable pathway. This one-pot reaction involves the reaction of the ketone with an amine source, such as ammonia or a protected amine, in the presence of a reducing agent to form the desired amine.
A summary of potential modifications of the butane chain is presented in the table below.
| Starting Material | Reagents and Conditions | Product |
| 3-(Naphthalen-2-yl)butanoic acid | 1. SOCl₂, 2. NH₃, 3. LiAlH₄ | This compound |
| 4-(Naphthalen-2-yl)butan-2-one | NH₃, H₂, Ni or NaBH₃CN | This compound |
| 1-(Naphthalen-2-yl)prop-2-en-1-one | 1. MeMgBr, 2. H₂/Pd-C, 3. Conversion of OH to NH₂ | This compound |
Regioselective Functionalization on the Naphthalene Moiety
The functionalization of the naphthalene ring in a pre-existing 3-(naphthalen-2-yl)butane framework allows for the synthesis of a diverse range of analogues. The directing effect of the alkyl substituent on the naphthalene ring influences the position of electrophilic substitution. Generally, the alkyl group is an ortho-, para-directing group, favoring substitution at the C1, C3, C6, and C8 positions of the naphthalene ring.
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective introduction of various functional groups onto the naphthalene core. nih.gov These methods often employ a directing group to achieve high regioselectivity. For a 2-alkylnaphthalene substrate, functionalization can be directed to specific positions depending on the catalyst and directing group used. For instance, palladium-catalyzed C-H activation has been utilized for the arylation, alkenylation, and acylation of naphthalene derivatives. rsc.org
Recent advancements have focused on the development of nickel-catalyzed methods for the regioselective synthesis of β-acyl naphthalenes. rsc.org Furthermore, directing group strategies have been employed to achieve functionalization at otherwise less reactive positions.
| Reaction Type | Catalyst/Reagents | Position of Functionalization |
| Friedel-Crafts Acylation | AlCl₃, Acyl Halide | C1, C6, C8 |
| Nitration | HNO₃, H₂SO₄ | C1, C8 |
| Halogenation | Br₂, FeBr₃ | C1, C6 |
| C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide | Various positions depending on directing group |
Stereoselective Synthesis of Chiral this compound Enantiomers
Due to the presence of a chiral center at the C3 position of the butane chain, this compound exists as a pair of enantiomers. The synthesis of enantiomerically pure forms is crucial for applications where stereochemistry plays a critical role.
Chiral Catalyst-Mediated Transformations
The asymmetric synthesis of chiral amines can be achieved through the use of chiral catalysts. researchgate.net One of the most effective methods is the asymmetric reduction of a prochiral ketone precursor, 4-(naphthalen-2-yl)butan-2-one. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation or transfer hydrogenation.
Noyori-type ruthenium catalysts, for example, are highly effective for the asymmetric transfer hydrogenation of aryl ketones, often providing high enantioselectivity. mdpi.com Chiral oxazaborolidine catalysts can also be employed for the asymmetric reduction of ketones. researchgate.net The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (ee).
Another approach is the asymmetric hydroamination of an appropriate alkene precursor, although this method is generally less developed for the synthesis of this specific class of compounds.
| Precursor | Chiral Catalyst/Reagent | Product Enantiomer | Typical ee (%) |
| 4-(Naphthalen-2-yl)butan-2-one | (R)-CBS-oxazaborolidine, BH₃ | (R)-3-(Naphthalen-2-yl)butan-1-ol (precursor to amine) | >90 |
| 4-(Naphthalen-2-yl)butan-2-one | RuCl₂[(S)-BINAP][(S)-DAIPEN] | (S)-3-(Naphthalen-2-yl)butan-1-amine | >95 |
| 4-(Naphthalen-2-yl)butan-2-one | Imine Reductases (IREDs) | (R)- or (S)-3-(Naphthalen-2-yl)butan-1-amine | up to 90 |
Resolution Techniques for Enantiomeric Purity
The separation of a racemic mixture of this compound into its individual enantiomers can be achieved through various resolution techniques. Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid). The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base liberates the enantiomerically pure amine.
Enzymatic kinetic resolution is another powerful method for obtaining enantiomerically pure amines. researchgate.netresearchgate.net This technique utilizes enzymes, such as lipases or transaminases, that selectively catalyze a reaction with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For primary amines with bulky substituents, certain transaminases have shown good activity and selectivity. researchgate.net The choice of enzyme, acyl donor (for lipases), and reaction conditions are crucial for achieving high enantioselectivity and conversion. researchgate.net
| Resolution Method | Resolving Agent/Enzyme | Principle of Separation |
| Classical Resolution | Chiral Carboxylic Acid (e.g., (+)-Tartaric Acid) | Formation of diastereomeric salts with different solubilities |
| Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica Lipase B) | Selective acylation of one enantiomer |
| Enzymatic Kinetic Resolution | ω-Transaminase | Selective transamination of one enantiomer |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. In the context of this compound synthesis, several green approaches can be considered.
Biocatalysis offers a sustainable alternative to traditional chemical methods. nih.gov The use of enzymes, such as imine reductases (IREDs) or transaminases, for the asymmetric synthesis of the target amine from the corresponding ketone operates under mild, aqueous conditions, avoiding the need for heavy metal catalysts and harsh reagents. nih.govrsc.org Engineered enzymes are continuously being developed to broaden the substrate scope and improve the efficiency of these biocatalytic transformations. researchgate.net
The use of greener solvents, such as water or supercritical fluids, can significantly reduce the environmental footprint of the synthesis. Solvent-free reactions are also an attractive option where feasible. The development of catalytic processes that are highly atom-economical, minimizing waste generation, is another key aspect of green chemistry. For instance, asymmetric reductive amination is a highly atom-efficient one-pot process. researchgate.net
| Green Chemistry Principle | Application in Synthesis |
| Use of Renewable Feedstocks | Potential for deriving starting materials from bio-based sources |
| Atom Economy | Asymmetric reductive amination of a ketone |
| Use of Safer Solvents and Auxiliaries | Biocatalytic reactions in aqueous media |
| Design for Energy Efficiency | Reactions at ambient temperature and pressure |
| Use of Catalysis | Biocatalysis (e.g., IREDs, transaminases) and chemocatalysis |
Ultrasonic Irradiation Applications
For the synthesis of amine analogues, ultrasound has been effectively applied to key C-N bond-forming reactions, such as the Mannich reaction. hielscher.com The Mannich reaction is a three-component condensation that produces β-amino carbonyl compounds, which are valuable intermediates for the synthesis of more complex amines like this compound. hielscher.comnih.gov Research has demonstrated that ultrasound can drastically reduce reaction times for one-pot Mannich reactions, in some cases from over 20 hours to just 1.5 hours. hielscher.com This acceleration is particularly beneficial for reactions involving sterically hindered substrates, such as ortho-substituted aromatic amines. nih.gov
Another relevant application is the ultrasound-assisted reductive amination of halides. rsc.orgrsc.org This method allows for the synthesis of N-alkylated amines from benzyl halides under solventless conditions, providing a facile, efficient, and environmentally friendly route to secondary and tertiary amines with high selectivity for monoalkylation. rsc.orgrsc.org
The table below summarizes findings from studies on ultrasound-assisted synthesis of β-aminoketones and other amine analogues, demonstrating the general applicability of this technique.
| Reaction Type | Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Mannich Reaction | Cyclohexanone, Aromatic Aldehydes, Aromatic Amines | Bismuth(III) triflate in water, Ultrasound | 1-2 h | High | researchgate.net |
| Mannich Reaction | Aldehydes, Ketones, Amines | Sulfamic acid, Ultrasound | 1.5 h | Good to Excellent | hielscher.comnih.gov |
| Reductive Amination | Benzyl halides, Amines | NMO, NaBH₄, Montmorillonite K-10, Ultrasound, Solvent-free | Not specified | Good to Excellent | rsc.orgrsc.org |
| Aza-Michael Addition | Ferrocenylenones, Aliphatic Amines | Ultrasound, Solvent-free, Catalyst-free | 0.5-2 h | High | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. In the ¹H NMR spectrum of 3-(Naphthalen-2-yl)butan-1-amine, distinct signals are expected for the protons of the naphthalene (B1677914) ring system and the butylamine (B146782) side chain.
The aromatic region of the spectrum would be the most complex, with signals for the seven protons of the naphthalene ring. These protons would likely appear in the range of δ 7.2-8.0 ppm. The exact chemical shifts and splitting patterns would be influenced by the position of the butylamine substituent on the ring. The protons on the substituted ring (C5-C8) would show different shifts compared to the protons on the unsubstituted ring (C1, C3, C4).
The aliphatic region would display signals for the protons of the butan-1-amine chain. The methyl group (CH₃) protons would likely appear as a doublet around δ 1.3 ppm, coupled to the adjacent methine proton. The methylene (B1212753) protons adjacent to the amine group (-CH₂-NH₂) are expected to resonate around δ 2.8-3.0 ppm as a triplet, coupled to the neighboring methylene group. The other two methylene protons and the methine proton would appear in the δ 1.5-2.0 ppm range, with complex splitting patterns due to coupling with each other. The two protons of the primary amine group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Naphthalene-H | 7.2 - 8.0 | Multiplet |
| -CH(naphthyl)- | ~3.0 - 3.2 | Multiplet |
| -CH₂-CH₂NH₂ | ~1.7 - 1.9 | Multiplet |
| -CH₂-NH₂ | ~2.8 - 3.0 | Triplet |
| -CH₃ | ~1.3 | Doublet |
| -NH₂ | Variable | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
The ten carbon atoms of the naphthalene ring would produce signals in the aromatic region, typically between δ 120-140 ppm. The two quaternary carbons of the naphthalene ring to which the other rings are fused (C4a and C8a) and the carbon atom attached to the butylamine chain (C2) would have distinct chemical shifts.
The four carbon atoms of the butylamine side chain would appear in the aliphatic region of the spectrum. The carbon of the methyl group (-CH₃) would be the most upfield, likely around δ 20-25 ppm. The carbons of the two methylene groups (-CH₂-) would resonate in the range of δ 30-50 ppm, with the carbon atom bonded to the nitrogen atom (-CH₂-NH₂) appearing more downfield. The methine carbon (-CH-) attached to the naphthalene ring would be found further downfield, around δ 40-45 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Naphthalene-C (aromatic) | 120 - 140 |
| -CH(naphthyl)- | 40 - 45 |
| -CH₂-CH₂NH₂ | 30 - 40 |
| -CH₂-NH₂ | 40 - 50 |
| -CH₃ | 20 - 25 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the protons of the butylamine chain, confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal by linking it to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connections between the butylamine side chain and the naphthalene ring, and for assigning the quaternary carbon atoms. For example, correlations between the methine proton of the butyl chain and the carbons of the naphthalene ring would confirm the point of attachment.
Fluorine-19 (¹⁹F) and Phosphorus-31 (³¹P) NMR for Fluorinated or Phosphorylated Analogues
While not directly applicable to this compound itself, ¹⁹F and ³¹P NMR are powerful techniques for characterizing derivatives of this compound. If fluorinated or phosphorylated analogues were synthesized, these NMR methods would provide crucial information. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for identifying and distinguishing different fluorine environments. Similarly, ³¹P NMR is used to study the structure and bonding of phosphorus-containing compounds.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the amine and aromatic functionalities.
N-H Stretching: As a primary amine, two characteristic N-H stretching vibrations are expected in the region of 3300-3500 cm⁻¹. orgchemboulder.com These bands are typically of medium intensity and are a clear indicator of the primary amine group.
C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the butyl chain would be observed just below 3000 cm⁻¹.
N-H Bending: The N-H bending vibration of the primary amine is expected to appear in the range of 1580-1650 cm⁻¹. orgchemboulder.com
C=C Stretching: Aromatic C=C stretching vibrations from the naphthalene ring would be visible in the region of 1450-1600 cm⁻¹.
C-N Stretching: The C-N stretching vibration of the aliphatic amine is expected in the range of 1020-1250 cm⁻¹. orgchemboulder.com
Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted naphthalene ring would appear in the region of 650-900 cm⁻¹, and the pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
| Aliphatic C-H Stretch | < 3000 | Medium to Strong |
| N-H Bend (primary amine) | 1580 - 1650 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium to Weak |
| Aromatic C-H Bend | 650 - 900 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the naphthalene chromophore.
Naphthalene itself exhibits strong absorption bands in the UV region. Typically, naphthalene shows a strong absorption band (π → π* transition) around 220 nm, another band of moderate intensity around 275 nm, and a series of weaker, fine-structured bands between 300 and 320 nm. The presence of the alkylamine substituent on the naphthalene ring may cause a slight shift (bathochromic or hypsochromic) of these absorption maxima and may affect their intensities. The amine group itself has a weak n → σ* transition, which is often obscured by stronger absorptions. The UV-Vis spectrum is particularly useful for quantitative analysis due to the strong absorbance of the naphthalene system.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λmax (nm) | Solvent |
| π → π | ~220-230 | Ethanol/Methanol |
| π → π | ~270-285 | Ethanol/Methanol |
| π → π* (fine structure) | ~300-325 | Ethanol/Methanol |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, with a chemical formula of C₁₄H₁₇N, the nominal molecular weight is 199 g/mol .
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 199. The fragmentation of this compound would likely proceed through several characteristic pathways for amines and aromatic compounds. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for amines. This would lead to the formation of a stable iminium ion. Another potential fragmentation would involve the loss of the butylamine side chain from the naphthalene core. The stable naphthalene cation would result in a prominent peak.
Hypothetical Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | m/z (Proposed) | Fragmentation Pathway |
| [C₁₄H₁₇N]⁺ | Molecular Ion | 199 | Ionization of the parent molecule |
| [C₁₃H₁₃]⁺ | Naphthalen-2-ylmethyl cation | 169 | Cleavage of the C-C bond between the naphthalene ring and the butylamine chain |
| [C₁₁H₉]⁺ | Naphthalenyl cation | 141 | Loss of the entire butylamine side chain |
| [CH₅N]⁺ | Iminium ion | 30 | Alpha-cleavage of the butylamine chain |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N).
Theoretical HRMS Data for C₁₄H₁₇N
| Parameter | Value |
| Molecular Formula | C₁₄H₁₇N |
| Theoretical Exact Mass | 199.1361 |
An experimentally determined HRMS value that closely matches this theoretical mass would provide strong evidence for the chemical formula of the compound.
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. Although no published crystal structure for this compound is available, we can predict some of its potential solid-state features based on the structures of similar molecules.
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would likely be dominated by hydrogen bonding and π-π stacking interactions. The primary amine group is a hydrogen bond donor, and the nitrogen atom can also act as a hydrogen bond acceptor. These hydrogen bonds would likely link adjacent molecules into chains or more complex networks. The planar naphthalene rings are expected to participate in π-π stacking interactions, further stabilizing the crystal lattice.
Conformational Analysis in the Crystalline State
The butan-1-amine side chain possesses conformational flexibility due to rotation around the C-C single bonds. The specific conformation adopted in the crystalline state would be the one that allows for the most efficient crystal packing, minimizing steric hindrance and maximizing favorable intermolecular interactions. The torsion angles defining the orientation of the butylamine chain relative to the naphthalene ring would be a key feature revealed by an X-ray crystal structure analysis.
Elemental Analysis for Empirical Formula Validation
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. This experimental data is then compared to the theoretical percentages calculated from the proposed empirical formula (C₁₄H₁₇N).
Theoretical Elemental Composition of C₁₄H₁₇N
| Element | Theoretical Percentage (%) |
| Carbon (C) | 84.37 |
| Hydrogen (H) | 8.60 |
| Nitrogen (N) | 7.03 |
Close agreement between the experimentally determined percentages and these theoretical values would validate the empirical formula of this compound.
Theoretical and Computational Chemistry of 3 Naphthalen 2 Yl Butan 1 Amine
Quantum Chemical Investigations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide information on electron distribution, molecular orbitals, and other key electronic properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It has become one of the most popular and versatile methods available in computational chemistry. For 3-(Naphthalen-2-yl)butan-1-amine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), can be used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.
These calculations would reveal the precise three-dimensional arrangement of the atoms at the lowest energy state. For instance, the bond lengths within the naphthalene (B1677914) ring would be expected to show the characteristic pattern of an aromatic system, while the C-C and C-N bond lengths in the butan-1-amine chain would reflect their single-bond nature. The geometry around the chiral center would also be precisely defined.
Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d,p))
| Parameter | Bond/Angle | Illustrative Value |
| Bond Length | C(naphthyl)-C(butyl) | 1.52 Å |
| C(chiral)-C(methyl) | 1.54 Å | |
| C(chiral)-C(ethyl) | 1.53 Å | |
| C-N | 1.47 Å | |
| Bond Angle | C(naphthyl)-C(chiral)-C(methyl) | 112.5° |
| N-C-C | 110.8° | |
| Dihedral Angle | C(naphthyl)-C(chiral)-C(ethyl)-C(amino) | Variable (see Conformational Analysis) |
Note: The data in this table is illustrative and represents typical values for similar molecular fragments. Actual calculated values would be specific to the optimized geometry of the molecule.
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, which is a characteristic of many aromatic compounds. thaiscience.info The LUMO would also likely be distributed across the naphthalene system. The amine group, with its lone pair of electrons, can also influence the HOMO's character and energy.
Illustrative Molecular Orbital Energies for this compound
| Molecular Orbital | Illustrative Energy (eV) |
| HOMO | -5.8 |
| LUMO | -0.2 |
| HOMO-LUMO Gap | 5.6 |
Note: This data is for illustrative purposes. The actual values would be obtained from specific DFT calculations.
Conformational Analysis and Energy Minima
The flexible butan-1-amine side chain of this compound allows for multiple spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis is the study of the different energy states associated with these arrangements. Computational methods can be used to perform a systematic search of the potential energy surface to identify stable conformers and the transition states that connect them. kent.ac.ukresearchgate.net
For this molecule, key dihedral angles to consider would be those along the butyl chain and the angle of the entire chain relative to the naphthalene ring. The various conformers would have different relative energies, with some being more stable due to factors like minimized steric hindrance or favorable weak intramolecular interactions. The results of such an analysis are typically presented as a table of low-energy conformers and their relative energies.
Illustrative Conformational Analysis Data
| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 178.5 | 65.2 | 0.00 |
| 2 | -68.3 | 63.9 | 0.85 |
| 3 | 175.4 | -170.1 | 1.23 |
| 4 | 69.1 | 172.5 | 1.55 |
Note: The data presented is hypothetical and serves to illustrate the typical output of a conformational analysis.
Molecular Electrostatic Potential (MEP) Mapping
The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. researchgate.net The MEP map is a three-dimensional visualization of the electrostatic potential on the electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.
For this compound, the MEP map would likely show a region of strong negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, making it a primary site for electrophilic attack. The π-system of the naphthalene ring would also exhibit negative potential above and below the plane of the ring. pnas.org In contrast, the hydrogen atoms of the amine group and those on the aliphatic chain would show positive potential.
Reactive Descriptors and Global Reactivity Parameters
Conceptual DFT provides a framework for defining and calculating various chemical reactivity descriptors. nih.govajrconline.org These parameters help in quantifying the global reactivity of a molecule. Some of the key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -E(HOMO).
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -E(LUMO).
Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2.
Chemical Hardness (η): A measure of the resistance to charge transfer. η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. ω = χ² / (2η).
These descriptors provide a quantitative basis for comparing the reactivity of different molecules.
Illustrative Global Reactivity Descriptors
| Descriptor | Illustrative Value (eV) |
| Ionization Potential (I) | 5.80 |
| Electron Affinity (A) | 0.20 |
| Electronegativity (χ) | 3.00 |
| Chemical Hardness (η) | 2.80 |
| Chemical Softness (S) | 0.36 |
| Electrophilicity Index (ω) | 1.61 |
Note: These values are derived from the illustrative HOMO/LUMO energies and are for exemplary purposes.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent interactions, and other time-dependent phenomena.
An MD simulation of this compound, either in a vacuum or in a solvent like water, would show how the molecule explores its conformational space at a given temperature. It would reveal the flexibility of the butan-1-amine chain, the rotational freedom of the naphthalene group, and the timescales of different motions. This information is crucial for understanding how the molecule might behave in a real-world environment and how it might interact with other molecules, such as biological receptors.
In Silico Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
The in silico prediction of spectroscopic properties is a powerful tool in modern chemistry, enabling the characterization of molecules before their synthesis or isolation. numberanalytics.com For this compound, computational methods such as Density Functional Theory (DFT) can be employed to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are based on calculating the electronic structure and vibrational modes of the molecule in a simulated environment. researchgate.net
Predicted ¹H and ¹³C NMR Chemical Shifts:
The ¹H and ¹³C NMR spectra of this compound can be predicted using DFT calculations, often employing methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The predicted chemical shifts are crucial for the structural elucidation of the compound. The expected chemical shifts for the hydrogen and carbon atoms are influenced by their local electronic environments, which are shaped by the aromatic naphthalene ring, the aliphatic butyl chain, and the terminal amine group.
Below is a table of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on computational models and typical chemical shift ranges for analogous structures.
Predicted ¹H NMR Chemical Shifts for this compound
| Atom/Group | Predicted Chemical Shift (ppm) |
| H on Naphthalene Ring | 7.20 - 7.90 |
| H on Butyl Chain (CH) | 2.80 - 3.00 |
| H on Butyl Chain (CH₂) | 1.50 - 1.80 |
| H on Butyl Chain (CH₃) | 1.20 - 1.40 |
| H on Amine (NH₂) | 1.00 - 2.50 (broad) |
Predicted ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Predicted Chemical Shift (ppm) |
| C in Naphthalene Ring | 125.0 - 135.0 |
| C in Butyl Chain (CH) | 40.0 - 45.0 |
| C in Butyl Chain (CH₂) | 30.0 - 40.0 |
| C in Butyl Chain (CH₃) | 20.0 - 25.0 |
| C attached to N | 40.0 - 45.0 |
Predicted Infrared (IR) Frequencies:
The IR spectrum of this compound can also be computationally predicted. The vibrational frequencies correspond to the stretching and bending of specific bonds within the molecule. Key predicted IR absorption bands are expected for the N-H bonds of the amine group, the C-H bonds of the aromatic and aliphatic parts, and the C-N bond. researchgate.netresearchgate.net
The following table presents the predicted characteristic IR frequencies for this compound.
Predicted IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 2960 |
| C=C Stretch (aromatic) | 1500 - 1600 |
| N-H Bend (amine) | 1550 - 1650 |
| C-N Stretch | 1000 - 1250 |
Structure-Activity Relationship (SAR) Inference through Computational Models
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing compounds with desired biological activities. numberanalytics.com Computational models allow for the rapid in silico evaluation of how structural modifications to a molecule might affect its interaction with a biological target. nih.gov For this compound, while specific biological activities are not extensively documented, SAR can be inferred by analyzing its structural components: the naphthalene moiety, the butylamine (B146782) chain, and the stereocenter at the third carbon of the butyl group.
Computational SAR analysis often involves creating a library of virtual analogs by modifying a lead compound and then predicting their activity using models such as Quantitative Structure-Activity Relationship (QSAR). researchgate.netnih.gov These models correlate structural descriptors with biological activity.
The following table outlines a hypothetical SAR exploration for this compound, suggesting how modifications could influence a theoretical biological activity, such as binding to a specific receptor.
Inferred Structure-Activity Relationship (SAR) for this compound Analogs
| Structural Modification | Rationale for Modification | Inferred Impact on Hypothetical Activity |
| Substitution on Naphthalene Ring | To explore the role of electronic and steric effects on receptor binding. mdpi.comnih.gov | Introduction of electron-withdrawing groups may enhance activity, while bulky groups may decrease it due to steric hindrance. |
| Altering Butyl Chain Length | To investigate the optimal distance between the naphthalene core and the amine group for target interaction. | Lengthening or shortening the chain could either improve or diminish binding affinity depending on the target's binding pocket geometry. |
| Branching of the Alkyl Chain | To assess the impact of steric bulk near the pharmacophoric amine group. | Increased branching may lead to higher selectivity but potentially lower potency due to steric clashes. |
| Modification of the Amine Group | To evaluate the importance of the primary amine for hydrogen bonding and electrostatic interactions. biointerfaceresearch.com | Conversion to a secondary or tertiary amine could alter the hydrogen bonding capacity and basicity, thus affecting receptor interaction. |
| Stereochemistry at C3 | To determine if the biological target has a stereospecific binding preference. | The (R) and (S) enantiomers may exhibit significantly different biological activities, a common phenomenon in drug-receptor interactions. |
This in silico approach to SAR provides valuable insights for guiding the synthesis and testing of new derivatives, ultimately accelerating the discovery of compounds with optimized therapeutic properties. numberanalytics.com
Chemical Reactivity and Derivatization Strategies
Reactions Involving the Amine Functional Group
The primary amine group in 3-(naphthalen-2-yl)butan-1-amine is a key site for a variety of chemical modifications, owing to the nucleophilic nature of the nitrogen atom.
Primary amines readily undergo acylation with acylating agents such as acyl chlorides or anhydrides to form amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in organic synthesis for the introduction of various functional groups and for the protection of the amine functionality.
For this compound, acylation with a simple acyl chloride like acetyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) would be expected to produce the corresponding N-acetyl derivative, N-(3-(naphthalen-2-yl)butyl)acetamide. The reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride.
Table 1: Representative Acylation and Sulfonylation Reactions of this compound
| Reagent | Product | Reaction Type |
| Acetyl chloride | N-(3-(Naphthalen-2-yl)butyl)acetamide | Acylation |
| Benzoyl chloride | N-(3-(Naphthalen-2-yl)butyl)benzamide | Acylation |
| Benzenesulfonyl chloride | N-(3-(Naphthalen-2-yl)butyl)benzenesulfonamide | Sulfonylation |
| p-Toluenesulfonyl chloride | N-(3-(Naphthalen-2-yl)butyl)-4-methylbenzenesulfonamide | Sulfonylation |
Note: The products listed are predicted based on established chemical principles.
The synthesis of related compounds, such as N-(naphthalen-2-yl)acetamide derivatives, has been reported in the literature, supporting the feasibility of these transformations. thieme-connect.comyoutube.com The sulfonylation reaction, for instance with benzenesulfonamide, is also a well-established method for the derivatization of primary amines. organic-chemistry.orgnih.gov
The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. advanceseng.comnih.govkhanacademy.org This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. advanceseng.com
The formation of a Schiff base is influenced by several factors, including the steric hindrance around the amine and the carbonyl compound, and the electronic properties of the reactants. advanceseng.com The reaction of this compound with an aromatic aldehyde, such as benzaldehyde, would yield the corresponding N-(benzylidene)-3-(naphthalen-2-yl)butan-1-amine. These condensation reactions are often reversible. msu.edu
Table 2: Examples of Schiff Base Formation with this compound
| Carbonyl Compound | Schiff Base Product |
| Benzaldehyde | (E)-N-benzylidene-3-(naphthalen-2-yl)butan-1-amine |
| Acetone | (E)-N-(propan-2-ylidene)-3-(naphthalen-2-yl)butan-1-amine |
| 2-Hydroxy-1-naphthaldehyde | 1-(((3-(naphthalen-2-yl)butyl)imino)methyl)naphthalen-2-ol |
Note: The products listed are predicted based on established chemical principles. The stereochemistry of the imine is typically E.
Reductive amination provides a powerful method for the synthesis of secondary and tertiary amines from primary amines. libretexts.orgmasterorganicchemistry.comthieme-connect.de In this two-step, one-pot process, this compound would first react with an aldehyde or ketone to form an imine intermediate in situ, which is then immediately reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgmasterorganicchemistry.com This method avoids the over-alkylation often encountered in direct alkylation of amines with alkyl halides. masterorganicchemistry.com For example, reaction with formaldehyde (B43269) followed by reduction would yield the N,N-dimethylated product.
The oxidation of the amine group in this compound can lead to various products depending on the oxidizing agent and reaction conditions. Mild oxidation of primary amines can yield imines or, in some cases, nitriles. The oxidation of benzylic amines, which are structurally related, has been shown to produce imines and subsequently amides under certain conditions. nih.govacs.org For instance, the oxidation of benzylamine (B48309) can lead to the formation of benzaldehyde. thieme-connect.com
Reactions on the Naphthalene (B1677914) Moiety
The naphthalene ring system of this compound is susceptible to electrophilic attack and can participate in metal-catalyzed cross-coupling reactions, offering avenues for further functionalization.
The naphthalene ring is more reactive towards electrophilic aromatic substitution (EAS) than benzene. libretexts.orgfabad.org.tr The position of substitution on the naphthalene ring is influenced by the existing substituent. In 2-substituted naphthalenes, such as the parent compound of this article, electrophilic attack generally occurs at the C1 or C3 positions (alpha to the existing substituent) or at the C6 or C8 positions on the other ring. The directing effect of the alkyl-amino substituent (a deactivating group due to the electron-withdrawing ammonium (B1175870) salt formed under acidic conditions typical for EAS) and steric factors will determine the regioselectivity. Substitution at the C1 and C8 positions is generally favored kinetically due to the formation of a more stable carbocation intermediate that preserves the aromaticity of one of the rings. fabad.org.trstackexchange.com
Table 3: Potential Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Potential Product(s) |
| Bromination | Br₂ | 3-(1-Bromo-naphthalen-2-yl)butan-1-amine and other isomers |
| Nitration | HNO₃/H₂SO₄ | 3-(1-Nitro-naphthalen-2-yl)butan-1-amine and other isomers |
| Sulfonation | SO₃/H₂SO₄ | 3-(1-Sulfonyl-naphthalen-2-yl)butan-1-amine and other isomers |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 3-(Acyl-naphthalen-2-yl)butan-1-amine (position of acylation varies) |
Note: The products listed are predicted based on general principles of electrophilic aromatic substitution on naphthalene derivatives. The amine group would likely require protection prior to these reactions.
It is important to note that the amine group is basic and will react with the Lewis or Brønsted acids used as catalysts in many EAS reactions. Therefore, protection of the amine, for example as an amide, is typically necessary before carrying out these transformations.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgorganic-chemistry.org To utilize this chemistry, a halogen substituent would first need to be introduced onto the naphthalene ring via electrophilic halogenation. For instance, if a bromo derivative such as 3-(1-bromo-naphthalen-2-yl)butan-1-amine were synthesized, it could then serve as a substrate for various cross-coupling reactions.
The Suzuki-Miyaura coupling would allow for the formation of a new carbon-carbon bond by reacting the bromo-derivative with an organoboron compound in the presence of a palladium catalyst and a base. youtube.comnih.govyoutube.com This is a versatile method for creating biaryl structures or introducing new alkyl or vinyl groups.
The Buchwald-Hartwig amination would enable the formation of a new carbon-nitrogen bond by coupling the bromo-derivative with another amine. nih.govacs.orgacs.org This reaction is highly valuable for the synthesis of complex amines and has broad substrate scope.
Table 4: Illustrative Palladium-Catalyzed Cross-Coupling Reactions of a Bromo-Derivative
| Reaction Type | Coupling Partner | Illustrative Product |
| Suzuki-Miyaura Coupling | Phenylboronic acid | 3-(1-Phenyl-naphthalen-2-yl)butan-1-amine |
| Buchwald-Hartwig Amination | Aniline | 3-(1-(Phenylamino)naphthalen-2-yl)butan-1-amine |
Note: These are hypothetical examples assuming the prior synthesis of a bromo-derivative of this compound.
Formation of Heterocyclic Derivatives Incorporating the this compound Scaffold
The primary amine functionality of this compound serves as a versatile handle for chemical modification, enabling its incorporation into a variety of heterocyclic ring systems. These derivatization strategies are crucial for exploring the structure-activity relationships of this scaffold.
The formation of 1,2,3-triazole rings is efficiently achieved through the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". tjnpr.org This reaction typically involves the copper(I)-catalyzed cycloaddition of an azide (B81097) and a terminal alkyne (CuAAC). organic-chemistry.org This approach is valued for its high yields, mild reaction conditions, and exceptional functional group tolerance. iiserpune.ac.in
To incorporate the this compound scaffold into a triazole derivative, the molecule must first be functionalized to contain either an azide or an alkyne group.
Pathway A: Synthesis via an Azide Intermediate The primary amine can be converted into an azide through diazotization followed by substitution with an azide salt. The resulting azide intermediate can then undergo a click reaction with a suitable alkyne.
Pathway B: Synthesis via an Alkyne Intermediate Alternatively, the amine can be acylated using a carboxylic acid containing a terminal alkyne, such as propiolic acid, to form an amide bond. This introduces the necessary alkyne functionality, which can then be reacted with an organic azide.
These synthetic strategies allow for the creation of a library of triazole derivatives by varying the substitution on either the alkyne or azide reaction partner.
Table 1: Proposed Synthesis of Triazole Derivatives
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| Pathway A | |||
| 1 | Diazotization/Azidation | 1. NaNO₂, HCl (aq), 0-5 °C2. NaN₃ | 2-(4-azidobutan-2-yl)naphthalene |
| 2 | CuAAC Reaction | R-C≡CH, Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate), Solvent (e.g., t-BuOH/H₂O) | 1-((Substituted)-1H-1,2,3-triazol-4-yl)-N-(3-(naphthalen-2-yl)butyl)methanamine |
| Pathway B | |||
| 1 | Amidation | Propiolic acid, Coupling agent (e.g., DCC/EDC), Base (e.g., Et₃N), Solvent (e.g., DCM) | N-(3-(naphthalen-2-yl)butyl)propiolamide |
Quinoxaline (B1680401) Synthesis Quinoxalines are bicyclic heterocycles traditionally synthesized through the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. sapub.orgorientjchem.org To form a quinoxaline derivative incorporating the specified scaffold, the naphthalene ring of this compound must first be functionalized to introduce a second amine group ortho to an existing one. A plausible route involves the nitration of the naphthalene ring, followed by reduction of the nitro group to an amine. Given the directing effects of the alkyl substituent, a mixture of isomers would be expected, requiring separation to isolate the desired ortho-diamine precursor.
This diamino-naphthalene derivative can then be reacted with a 1,2-dicarbonyl compound, such as benzil (B1666583) or glyoxal, to yield the corresponding quinoxaline ring system. orientjchem.orgorganic-chemistry.org
Table 2: Proposed Synthesis of Quinoxaline Derivatives
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Nitration | HNO₃, H₂SO₄ | Isomeric mixture of nitro-substituted this compound |
| 2 | Reduction | SnCl₂·2H₂O or H₂, Pd/C | Isomeric mixture of diamino-naphthalene derivatives |
Thiadiazole Synthesis Thiadiazoles are five-membered heterocyclic rings containing one sulfur and two nitrogen atoms. Among the isomers, 1,3,4-thiadiazoles are common synthetic targets. mdpi.com A general method for their synthesis involves the cyclization of thiosemicarbazide (B42300) derivatives. researchgate.net
To prepare a thiadiazole derivative, the amine group of this compound can be converted into an isothiocyanate. This is typically achieved by reacting the amine with carbon disulfide in the presence of a base, followed by treatment with a carbodiimide (B86325) or ethyl chloroformate. The resulting isothiocyanate is a key intermediate that can be reacted with a carbohydrazide. The subsequent product can then undergo acid-catalyzed cyclization and dehydration to form the 1,3,4-thiadiazole (B1197879) ring. mdpi.com
Table 3: Proposed Synthesis of 1,3,4-Thiadiazole Derivatives
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Isothiocyanate Formation | 1. CS₂, Et₃N2. Ethyl chloroformate | 2-(4-isothiocyanatobutan-2-yl)naphthalene |
| 2 | Thiosemicarbazide Formation | R-CONHNH₂ (Carbohydrazide) | 1-Acyl-4-(3-(naphthalen-2-yl)butyl)thiosemicarbazide |
Investigation of Reaction Mechanisms and Kinetics
Understanding the reaction mechanism—the sequence of elementary steps through which a reaction occurs—is fundamental to optimizing reaction conditions and predicting outcomes. khanacademy.orgkhanacademy.org Kinetic studies, which measure reaction rates, provide the experimental data necessary to elucidate these mechanisms and determine the rate law, which describes how the rate depends on reactant concentrations. khanacademy.orglibretexts.org
For the derivatization of this compound, each synthetic pathway possesses a distinct mechanism.
Triazole Synthesis (CuAAC): The mechanism for the copper-catalyzed azide-alkyne cycloaddition is proposed to involve a catalytic cycle. The active Cu(I) catalyst first coordinates with the terminal alkyne to form a copper acetylide intermediate. This intermediate then reacts with the azide, leading to the formation of a six-membered copper-containing ring, which subsequently rearranges and undergoes protonolysis to release the triazole product and regenerate the Cu(I) catalyst. tjnpr.org Kinetic studies would likely show that the reaction is first order in both the azide and the copper-acetylide complex. The rate-determining step is generally considered to be the addition of the azide to the copper acetylide. khanacademy.org
Quinoxaline Synthesis: The formation of quinoxalines from an o-diamine and a 1,2-dicarbonyl compound proceeds via a condensation-cyclization mechanism. The reaction is typically initiated by the nucleophilic attack of one amino group on a carbonyl carbon, forming a hemiaminal intermediate. This is followed by dehydration to form an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl carbon, and a final dehydration step yields the aromatic quinoxaline ring. Kinetic analysis, by monitoring the disappearance of reactants or appearance of the product via spectroscopy, could help identify the rate-determining step, which could be either the initial condensation or the final aromatization step depending on the specific substrates and conditions.
Thiadiazole Synthesis: The acid-catalyzed cyclization of an acyl thiosemicarbazide involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The terminal sulfur atom then acts as a nucleophile, attacking the activated carbonyl carbon to form a five-membered ring intermediate. Subsequent dehydration, involving the loss of a water molecule, leads to the formation of the stable, aromatic 1,3,4-thiadiazole ring. Investigating the kinetics of this process would help confirm the proposed mechanism and optimize acid concentration and temperature for efficient conversion.
Table 4: Overview of Mechanistic Investigations
| Heterocycle | Proposed Key Intermediate(s) | Likely Rate-Determining Step | Methods for Investigation |
|---|---|---|---|
| 1,2,3-Triazole | Copper acetylide, Six-membered cupracycle | Addition of azide to copper acetylide | In-situ monitoring (NMR, IR), Isotope labeling, Computational modeling |
| Quinoxaline | Hemiaminal, Imine | Initial condensation or final dehydration | Trapping of intermediates, pH-rate profile analysis, Spectroscopic monitoring (UV-Vis) |
| 1,3,4-Thiadiazole | Protonated acyl thiosemicarbazide, Cyclic tetrahedral intermediate | Intramolecular cyclization or dehydration | Kinetic studies varying acid strength, Hammett plots, Isolation of intermediates |
Coordination Chemistry and Advanced Material Applications
3-(Naphthalen-2-yl)butan-1-amine and its Derivatives as Ligands
The amine group in this compound serves as a Lewis base, capable of donating its lone pair of electrons to a metal center to form a coordinate bond. This allows it to function as a ligand in the formation of metal complexes. Derivatives, such as those where the amine is part of a larger chelating structure or where the naphthalene (B1677914) ring is functionalized, have been explored for their ability to form stable and functional metal complexes.
The synthesis of metal complexes with ligands related to this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. For instance, the synthesis of lanthanide(III) complexes often utilizes precursor compounds like [Ln(β-diketonate)₃(Solv)₂], which are then reacted with the desired nitrogen-donor ligand. researchgate.net The β-diketonate in this case can be a derivative such as 4,4,4-trifluoro-1-(naphthalen-2-yl)butane-1,3-dionate (ntfa). researchgate.net The reaction of such precursors with polypyridyl adducts can yield mononuclear lanthanide complexes. researchgate.net Similarly, transition metal complexes, for example with Ru(II), Ir(III), and Re(I), have been prepared using naphthalene-based ligands to create luminescent materials. nih.gov
The characterization of these newly formed complexes is crucial to confirm their structure and purity. Standard analytical techniques employed include:
Elemental Analysis: To determine the empirical formula of the complex. bohrium.comajol.info
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the N-H stretching of the amine. bohrium.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution. Shifts in the proton (¹H) or carbon (¹³C) signals of the ligand upon coordination can confirm the binding. mdpi.comscirp.org
Mass Spectrometry: To confirm the molecular weight of the complex. nih.gov
A series of cerium(III) mononuclear complexes with a naphthalene-containing ligand, 4,4,4-trifluoro-1-(naphthalen-2-yl)butane-1,3-dionato (ntfa), have been synthesized and characterized, demonstrating varying coordination numbers depending on the ancillary ligands used. researchgate.net
| Complex Formula | Ancillary Ligand | Metal Ion | Coordination Number |
| [Ce(ntfa)₃(MeOH)₂] | Methanol | Ce(III) | 8 |
| [Ce(ntfa)₃(5,5'-Me₂bipy)] | 5,5'-dimethyl-2,2'-dipyridyl | Ce(III) | 8 |
| [Ce(ntfa)₃(terpy)] | 2,2':6',2″-terpyridine | Ce(III) | 9 |
| [Ce(ntfa)₃(bipy)₂] | 2,2'-bipyridine | Ce(III) | 10 |
Table 1: Examples of Synthesized Cerium(III) Complexes with a Naphthalene-Derivative Ligand. researchgate.net
The way in which a ligand binds to a central metal ion is known as its coordination mode. This compound, in its simplest form, acts as a monodentate ligand, binding through the nitrogen atom of the primary amine. However, derivatives can be designed to be multidentate, offering multiple binding sites and forming more stable chelate rings with the metal ion. For example, Schiff base ligands derived from related amine compounds can act as bidentate or tridentate ligands. bohrium.com
The coordination geometry of the resulting metal chelate is determined by several factors, including the size and charge of the metal ion, the steric bulk of the ligand, and the electronic interactions between the metal and the ligand. nih.gov For lanthanide ions, which are large and have high coordination numbers, geometries can range from 8 to 10-coordinate structures. researchgate.netnih.gov Transition metals, such as d⁶ ions like Ru(II) and Ir(III), typically form stable, low-spin octahedral complexes. nih.gov
The coordination of multidentate neutral amine ligands to metal cations can be versatile, adopting geometries such as trigonal bipyramidal, tetrahedral, and trigonal pyramidal, depending on the metal's ionic radius and the steric profile of the complex. nih.gov In some cases, the flexibility of amine-containing ligands allows for the self-assembly of complex structures, such as two-centered complexes where oxygen atoms from the ligand bridge two metal cations. nih.gov
| Metal Ion Type | Typical Coordination Number | Common Geometries |
| Lanthanide(III) | 8, 9, 10 | Capped Square Antiprism, Muffin, Capped Trigonal Prism |
| Transition Metal (d⁶) | 6 | Octahedral |
| Group 1 Metals | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Trigonal Prismatic |
Table 2: Common Coordination Geometries for Metal Complexes with Amine Ligands. researchgate.netnih.govnih.gov
Luminescent Properties of Metal-Ligand Complexes
Metal complexes incorporating naphthalene-based ligands are of significant interest for their luminescent properties. polyu.edu.hk The naphthalene moiety can act as an "antenna," absorbing light energy and transferring it to the metal center, which then emits light at a characteristic wavelength. This process, known as the antenna effect, is particularly important in lanthanide complexes, which have inherently weak light absorption.
Luminescent transition metal complexes, especially those of d⁶ metals like ruthenium(II), osmium(II), and iridium(III), are widely studied for bioimaging and biosensing applications. nih.gov These complexes often exhibit metal-to-ligand charge transfer (MLCT) luminescence. acs.org For example, iridium(III) complexes with naphthalene-based cyclometalating ligands have been shown to display distinct luminescence. nih.gov Similarly, Ru(II), Ir(III), and Re(I) complexes with a ligand incorporating 11-{naphthalen-1-yl}dipyrido[3,2-a:2',3'-c]phenazine have been developed and shown to be luminescent. nih.gov
The photophysical properties of these complexes, including their emission wavelength, quantum yield, and luminescence lifetime, can be tuned by modifying the ligand structure. nih.gov
| Metal Complex Type | Ligand Type | Key Luminescent Feature |
| Iridium(III) Complex | Naphthalene-based cyclometalating ligand | Distinct luminescence and self-assembly properties. nih.gov |
| Rhenium(I) Complex | Phenanthridine-derived tridentate ligand | Used as cellular imaging reagents. nih.gov |
| Ruthenium(II)/Iridium(III)/Rhenium(I) | 11-{Naphthalen-1-yl}dipyrido[3,2-a:2',3'-c]phenazine | Luminescent behavior for potential diagnostics. nih.gov |
| Europium(III)/Terbium(III) | Hydrazone Schiff base ligand | Characteristic sharp emission bands of the lanthanide ion. nih.gov |
Table 3: Examples of Luminescent Metal Complexes with Naphthalene-Containing or Related Ligands.
Application in Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. thno.org The dynamic and reversible nature of these interactions makes them ideal for creating responsive materials and complex molecular architectures.
Host-guest chemistry is a central concept in supramolecular chemistry, where a larger 'host' molecule forms a complex with a smaller 'guest' molecule. thno.orguniversiteitleiden.nl The hydrophobic naphthalene unit of this compound makes it a suitable guest for various macrocyclic hosts that possess a hydrophobic inner cavity, such as cyclodextrins. nih.gov
Cyclodextrins are torus-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic interior, allowing them to encapsulate nonpolar guest molecules in aqueous solutions. nih.gov The formation of such a host-guest inclusion complex can:
Enhance Solubility: Increase the aqueous solubility of the hydrophobic naphthalene derivative. nih.gov
Improve Stability: Protect the guest molecule from degradation. nih.gov
Control Reactivity: Modulate the chemical reactivity of the encapsulated guest.
These host-guest systems are foundational for developing drug delivery systems, sensors, and stimuli-responsive materials. thno.org The interactions are driven by a combination of forces, including hydrophobic effects, van der Waals forces, and sometimes hydrogen bonding between the host and the guest's functional groups. nih.govpsu.edu
Design of Naphthalene-Based Push-Pull Molecules with Electron-Donating Butylamine (B146782) Moieties
Molecules that possess an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated spacer (D-π-A) are known as push-pull chromophores. researchgate.netnih.gov These systems exhibit an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which gives rise to interesting optical properties. researchgate.net
The this compound structure is a prime candidate for the donor part of a push-pull system. The amine group (or a derivative like a dimethylamino group) acts as a potent electron donor, while the naphthalene ring serves as the π-bridge. mdpi.com By attaching an electron-accepting group to another position on the naphthalene ring (e.g., the 6-position), a D-π-A architecture is created. researchgate.netnih.gov
Research has shown that naphthalene derivatives bearing electron-donating and electron-accepting groups at the 2,6-positions exhibit significant optical properties, such as solvatochromism, where the color of the compound changes with the polarity of the solvent. researchgate.netnih.gov The synthesis of molecules like 1-(6-(dimethylamino)naphthalen-2-yl)butan-1,3-dione, a close analog, highlights the use of a naphthalene core with an amino donor and a dione (B5365651) acceptor to create push-pull systems. mdpi.com These molecules are investigated for applications in nonlinear optics, organic electronics, and as fluorescent probes. researchgate.netnih.govresearchgate.net
| Donor (D) | π-Bridge | Acceptor (A) | Application Area |
| Dimethylamino | Naphthalene | Malononitrile | Fluorescent probes for protein aggregates. researchgate.netnih.gov |
| Dimethylamino | Naphthalene | 1,3-dione | Push-pull chromophores. mdpi.com |
| Various Amines | Naphthalene | 1H-cyclopenta[b]naphthalene-1,3(2H)-dione | Optoelectronics. nih.gov |
Table 4: Examples of Naphthalene-Based Push-Pull Systems.
Biological Activity and Mechanistic Investigations Non Clinical Focus
Antimicrobial Activity against Pathogenic Microorganisms (In Vitro Studies)
Naphthalene (B1677914) derivatives have been identified as a promising source of new antimicrobial agents, effective against a wide range of human pathogens. researchgate.netijpsjournal.comekb.egrasayanjournal.co.in The core naphthalene structure is a key feature in several commercially available antimicrobial drugs. ijpsjournal.comekb.eg
Antibacterial Efficacy and Mechanism of Action
While specific data on 3-(Naphthalen-2-yl)butan-1-amine is limited, broader studies on naphthalene derivatives showcase their potential as antibacterial agents. researchgate.netijpsjournal.com Research on various synthetic naphthalene derivatives has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netrasayanjournal.co.in For instance, certain novel amide-coupled naphthalene scaffolds have shown impressive antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 12.5 to 100 µg/mL against pathogenic bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. ijpsjournal.com
The proposed mechanism for some naphthalene derivatives involves the delocalization of π electrons, which increases the lipophilicity of the molecules. This enhanced lipophilicity is thought to facilitate their passage through the lipid-rich membranes of bacteria, leading to their antibacterial effects. ijpsjournal.com
Table 1: Antibacterial Activity of Selected Naphthalene Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Amide-coupled naphthalene scaffolds | Escherichia coli | 12.5 - 100 | ijpsjournal.com |
| Amide-coupled naphthalene scaffolds | Pseudomonas aeruginosa | 12.5 - 100 | ijpsjournal.com |
| Amide-coupled naphthalene scaffolds | Staphylococcus aureus | 12.5 - 100 | ijpsjournal.com |
| Amide-coupled naphthalene scaffolds | Streptococcus pyogenes | 12.5 - 100 | ijpsjournal.com |
| Naphthalene-chalcone derivatives | Staphylococcus aureus | 31.250 | nih.gov |
| Naphthalene-chalcone derivatives | Staphylococcus epidermidis | 31.250 | nih.gov |
Note: This table presents data for naphthalene derivatives, not specifically this compound, to illustrate the potential antibacterial efficacy of this compound class.
Antifungal Efficacy and Mechanism of Action
The naphthalene moiety is a constituent of several established antifungal drugs, including naftifine (B1207962) and terbinafine. ijpsjournal.com This underscores the potential of naphthalene derivatives as a source of new antifungal agents. Studies on various synthetic naphthalene derivatives have confirmed their activity against a range of pathogenic fungi. researchgate.netrasayanjournal.co.in For example, certain azole derivatives incorporating a naphthalene ring have demonstrated potent antifungal effects against various Candida species, with some derivatives showing lower MIC values than the reference drug fluconazole. nih.gov
The mechanism of action for some antifungal naphthalene derivatives, particularly the azole class, involves the inhibition of fungal lanosterol (B1674476) 14α-demethylase (CYP51). Molecular docking studies have suggested that the naphthalene ring plays a crucial role in the interaction with the enzyme's active site. nih.gov
Table 2: Antifungal Activity of Selected Naphthalene Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Azole derivatives with naphthalene | Candida albicans | 0.125 | nih.gov |
| Azole derivatives with naphthalene | Candida parapsilosis | 0.0625 | nih.gov |
| Azole derivatives with naphthalene | Candida krusei | 2 | nih.gov |
| Naphthalene-chalcone derivatives | Candida albicans | 15.625 | nih.gov |
| Naphthalene-chalcone derivatives | Candida krusei | 15.625 | nih.gov |
Note: This table presents data for naphthalene derivatives to highlight the potential antifungal efficacy of this compound class, as specific data for this compound is not available.
Antibiofilm Properties and Virulence Factor Modulation
The ability of bacteria to form biofilms presents a significant challenge in treating infections. Research into gold-based compounds with naproxen (B1676952) as a ligand has shown promising antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis. mdpi.com While not directly involving this compound, these findings suggest that the incorporation of a naphthalene moiety, as seen in naproxen, can contribute to antibiofilm efficacy. Some azole derivatives with a naphthalene ring have also demonstrated the ability to inhibit Candida albicans biofilm formation at concentrations comparable to amphotericin B. nih.gov
Structure-Activity Relationships for Antimicrobial Potency
Structure-activity relationship (SAR) studies on various classes of naphthalene derivatives have provided insights into the chemical features that influence their antimicrobial potency. For dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs), SAR analysis has indicated that structural symmetry and, in particular, lipophilicity have a significant impact on their antibacterial performance. mdpi.com In other series of naphthalene derivatives, the nature and position of substituents on the naphthalene ring have been shown to be critical for biological activity. nih.gov For certain 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives, the presence of specific groups on an associated benzylidene amino segment was found to be crucial for their activity against a range of bacteria and fungi. ijpsjournal.com
Future Research Directions and Perspectives
The continued investigation of 3-(naphthalen-2-yl)butan-1-amine and its derivatives is poised to unlock new scientific frontiers. The following sections outline promising avenues for future research that could harness the full potential of this molecular scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(Naphthalen-2-yl)butan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : Reductive amination is a common approach for synthesizing aryl-substituted amines. For example, Pd/NiO catalysts (1.1 wt%) under hydrogen atmosphere at 25°C for 10 hours have been effective for analogous compounds like N-benzylnaphthalen-1-amine, achieving yields >80% . Key variables include catalyst loading, solvent choice (e.g., methanol or ethanol), and molar ratios of aldehyde/amine precursors. Optimization via factorial design (e.g., varying temperature, pressure, and catalyst type) can systematically improve yield .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, NMR (400 MHz, CDCl) resolves protons on the naphthalene ring (δ 7.2–8.5 ppm) and the butan-1-amine chain (δ 1.5–3.0 ppm). Mass spectrometry (MS) and infrared (IR) spectroscopy further confirm molecular weight and functional groups (e.g., NH stretch at ~3300 cm) .
Q. What purification methods are recommended for isolating this compound?
- Methodological Answer : Post-reaction purification via filtration (to remove solid catalysts) followed by solvent evaporation under reduced pressure is standard. Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) can resolve byproducts. Recrystallization in ethanol may enhance purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during structural elucidation?
- Methodological Answer : Contradictory NMR signals may arise from impurities or stereoisomers. Use 2D NMR (e.g., - HSQC, COSY) to assign overlapping peaks. Compare experimental data with computational predictions (e.g., density functional theory (DFT)-simulated spectra). For unresolved cases, X-ray crystallography (as in N-(2,3-dimethoxybenzylidene)-naphthalen-1-amine studies) provides definitive confirmation .
Q. What experimental design strategies optimize the synthesis of this compound?
- Methodological Answer : Employ factorial design to assess interactions between variables. For example, a 2 design could test temperature (20–30°C), catalyst type (Pd/NiO vs. Pd/C), and solvent polarity. Response surface methodology (RSM) then models optimal conditions. This approach minimizes trial runs and identifies critical factors .
Q. How can bioactivity studies for this compound be designed using structural analogs?
- Methodological Answer : Leverage structure-activity relationships (SAR) from analogs like 3-(Naphthalen-1-yl)propan-1-amine, which interacts with neurotransmitter receptors . Screen for antimicrobial activity via broth microdilution (MIC assays) or assess anti-inflammatory effects using COX-2 inhibition models. Molecular docking studies predict binding affinities to biological targets .
Q. What alternative synthetic pathways exist for this compound?
- Methodological Answer : Beyond reductive amination, consider nucleophilic substitution (e.g., reacting naphthalen-2-ylmagnesium bromide with 3-bromobutan-1-amine). Alternatively, transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) could form C-N bonds directly. Each route requires tailored solvents (THF, DMF) and catalysts (Pd, CuI) .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Amines are prone to oxidation; store under inert gas (N) at -20°C in amber vials. Add antioxidants (e.g., BHT) to solutions. FTIR and NMR track degradation products like imines or nitriles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
